molecular formula C10H10BrN5NaO6P B1664208 8-Bromo-cAMP sodium salt CAS No. 76939-46-3

8-Bromo-cAMP sodium salt

Cat. No. B1664208
CAS RN: 76939-46-3
M. Wt: 430.08 g/mol
InChI Key: DMRMZQATXPQOTP-GWTDSMLYSA-M
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Description

8-Bromo-cAMP sodium salt is a long-acting derivative of cyclic AMP . It is an activator of cyclic AMP-dependent protein kinase, but resistant to degradation by cyclic AMP phosphodiesterase . It is also a membrane-permeable cAMP derivative .


Molecular Structure Analysis

The molecular formula of this compound is C10H10BrN5NaO6P . The IUPAC name is sodium; (4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol . The molecular weight is 430.08 g/mol .


Physical And Chemical Properties Analysis

This compound is a white solid . The molecular weight is 430.08 g/mol , and the molecular formula is C10H10BrN5NaO6P .

Scientific Research Applications

Cellular and Molecular Mechanisms

8-Bromo-cAMP sodium salt has been extensively studied for its role in various cellular and molecular mechanisms. In porcine ciliary processes, it triggers a biphasic increase in short-circuit current, indicating its role in chloride transport mechanisms (Ni et al., 2006). Similarly, its effect on tetrodotoxin-resistant sodium current in rat nodose ganglion neurons suggests a potential role in modulating sodium channels (Matsumoto et al., 2007).

Gene Expression and Protein Activation

8-Bromo-cAMP is involved in the regulation of gene expression, such as the bFGF gene in rat cardiomyocytes, showing its influence on cardiac cellular functions (Yong-qing, 2000). It also plays a role in phosphorylating SRC-1, a coactivator of the chicken progesterone receptor, demonstrating its involvement in steroid receptor activation (Rowan et al., 2000).

Tissue Regeneration and Wound Healing

In the context of tissue regeneration, 8-Bromo-cAMP has shown potential in promoting folliculogenesis and follicle survival during culture of human ovarian cortical slices (Zhang et al., 2004). Additionally, it enhances the migration of mouse embryonic stem cells, contributing to improved neovascularization and wound healing (Kim et al., 2015).

Cardiovascular Research

Research on 8-Bromo-cAMP has also extended to cardiovascular applications, such as studying relaxation responses in rat aorta and its modulation by various pathways (Sofola et al., 2003). These studies provide insights into the complex interactions of cAMP with cardiovascular functions.

Neurophysiological Studies

In neurophysiological research, the role of 8-Bromo-cAMP has been investigated in relation to the modulation of sodium channels in human dorsal root ganglion neurons, highlighting its potential influence on pain sensation and neuronal excitability (Chatelier et al., 2008). Additionally, its effects on electric organ discharge in electric fish suggest its involvement in modulating neuronal signaling (McAnelly et al., 2003).

Cell Differentiation and Development

The role of 8-Bromo-cAMP in cell differentiation is evident in its effect on human retinoblastoma cells, where it facilitates the synthesis of nitric oxide, indicating a potential role in neuron development and differentiation (Deng et al., 2000).

Renal and Glucose Metabolism

In renal cells, 8-Bromo-cAMP has been shown to regulate sodium-glucose cotransporter expressions and trafficking, emphasizing its importance in renal glucose metabolism (Lee et al., 2012).

Mechanism of Action

Target of Action

The primary target of 8-Bromo-cAMP sodium salt is the cyclic AMP-dependent protein kinase (PKA) . PKA plays a crucial role in cellular signaling and is involved in various biological processes such as cell proliferation, differentiation, and apoptosis .

Mode of Action

This compound is a cell-permeable cyclic AMP (cAMP) analog . It interacts with its target, PKA, by activating it . This compound has a greater resistance to hydrolysis by phosphodiesterase (PDE) than cAMP , which allows it to have a longer-lasting effect.

Biochemical Pathways

The activation of PKA by this compound affects several biochemical pathways. It increases catecholamine biosynthesis and enhances the activity and phosphorylation of tyrosine hydroxylase . Additionally, it regulates mRNA expression, promoting alterations in the synthesis and secretion of specific proteins, including fibronectin and the subunits of hCG .

Result of Action

The activation of PKA by this compound leads to various molecular and cellular effects. It has been shown to have anti-proliferative and apoptotic effects against cancer cells . In addition, it enhances the induction of pluripotency in human fibroblast cells, particularly when used in combination with valproic acid .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can impact its bioavailability and efficacy. Additionally, temperature can influence the stability of the compound, with recommended storage temperatures being -25 to -15℃ to maintain its effectiveness . .

Safety and Hazards

8-Bromo-cAMP sodium salt is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

8-Bromo-cAMP sodium salt can be used to study calcium-mediated pathways . It improves the reprogramming efficiency of human neonatal foreskin fibroblast (HFF1) cells, in combination with valproic acid . It also inhibits M-CSF-dependent proliferation of macrophages , protects neutrophils against TNF-α-induced apoptosis , induces a proliferative response in an IL-3-dependent leukemic cell line , and induces membrane depolarization in pancreatic cancer cell lines .

Relevant Papers The papers that were retrieved during the search include a study by Wang Y and Adjaye J on how 8-Bromo-cAMP enhances the induction of pluripotency in human fibroblast cells . Another paper by Sorio C et al. discusses how defective CFTR expression and function are detectable in blood monocytes .

properties

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O6P.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRMZQATXPQOTP-GWTDSMLYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>64.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500373
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

76939-46-3
Record name 8-Bromo cyclic AMP sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076939463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-BROMO-CYCLIC AMP SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PVH7X89H4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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